(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a (3-cyclohexylideneprop-1-en-2-yl) group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane typically involves the reaction of a suitable cyclohexylidenepropene derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions using similar synthetic routes. The key considerations include the purity of reagents, reaction temperature, and the removal of by-products to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can also serve as a protecting group for alcohols and amines.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of silicone-based materials, coatings, and adhesives due to its ability to form stable silicon-carbon bonds.
Mechanism of Action
The mechanism of action of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is relatively stable, allowing the compound to participate in a range of chemical reactions without breaking down easily. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.
Cyclohexylidenepropene derivatives: Compounds with similar structural features but different substituents on the cyclohexylidenepropene group.
Uniqueness
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a cyclohexylidenepropene group and a trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various synthetic applications.
Properties
CAS No. |
71321-11-4 |
---|---|
Molecular Formula |
C12H22Si |
Molecular Weight |
194.39 g/mol |
IUPAC Name |
3-cyclohexylideneprop-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C12H22Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h10H,1,5-9H2,2-4H3 |
InChI Key |
XWURNSFECSCWJX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.